molecular formula C18H18ClN3O4S2 B2812403 3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-75-7

3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2812403
CAS No.: 865173-75-7
M. Wt: 439.93
InChI Key: ABGMDJLVASWKLX-UZYVYHOESA-N
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Description

3-Chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydro ring system. The molecule includes a sulfamoyl group at position 6, a 3-chlorobenzamide substituent, and a 2-ethoxyethyl side chain at position 2. The compound’s synthesis likely involves condensation reactions similar to those reported for structurally related benzothiazole derivatives, such as N-(benzothiazol-2-yl)-3-chlorobenzamide, which is synthesized via 3-chlorobenzoyl isothiocyanate and 2-aminobenzothiazole condensation .

The Z-configuration of the imine bond (C=N) in the dihydrobenzothiazole ring is critical for maintaining planarity, as observed in analogous compounds, ensuring optimal π-orbital overlap and stability . X-ray crystallography, validated using SHELX and Mercury software, would confirm its geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-2-26-9-8-22-15-7-6-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMDJLVASWKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl group and the chloro-substituted benzamide moiety. Common reagents used in these reactions include thionyl chloride, ethoxyethylamine, and sulfamoyl chloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethoxy-substituted derivatives.

Scientific Research Applications

3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable Interactions
Target Compound Dihydrobenzothiazole 6-SO₂NH₂, 3-Cl-benzamide, 2-ethoxyethyl Not reported ~1345, 1155 (SO₂); ~1645 (C=N) Expected: N–H⋯O, π-π stacking
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃, SO₂, N-methylhydrazine 271–272 (dec.) 1345, 1155 (SO₂); 1645 (C=N) Observed: N–H⋯N, SO₂⋯π
N-(Benzothiazol-2-yl)-3-chlorobenzamide Benzothiazole 3-Cl-benzamide Not reported ~1640 (C=O), ~1330 (C–N) Observed: N–H⋯N, π-π stacking
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-CH₃, N,O-bidentate group Not reported ~1650 (C=O), ~3300 (O–H) Observed: O–H⋯O, C–H⋯O

Key Observations :

Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl (–SO₂NH₂) group differs from the sulfonyl (–SO₂–) group in ’s benzodithiazine derivative.

Side Chain Effects : The 2-ethoxyethyl group in the target compound provides steric bulk and ether-based flexibility, contrasting with the rigid N,O-bidentate directing group in ’s benzamide. This difference could influence metal-binding affinity in catalytic applications .

Planarity and Conformation : The trans-amide conformation in the target compound (inferred from ) aligns with the planarity seen in N-(benzothiazol-2-yl)-3-chlorobenzamide, which facilitates π-π stacking and directional hydrogen bonding .

Spectroscopic and Crystallographic Comparisons

Table 2: NMR and Crystallographic Data

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Crystallographic Software Used
Target Compound Expected: ~7.8–8.0 (aromatic H), ~3.5–4.0 (ethoxyethyl) Expected: ~166 (C=O), ~130–140 (aromatic C) SHELXL, Mercury
7.86 (H-5), 7.92 (H-8), 5.70 (N-NH₂) 166.82 (C=N), 137.43 (aromatic C) SHELX-76, ORTEP
7.86 (H-5), 7.92 (H-8) 166.82 (C=O), 130.59 (aromatic C) SHELXL, X-ray diffraction

Key Observations :

  • The target compound’s ethoxyethyl group would produce distinct ¹H-NMR signals at δ3.5–4.0 (OCH₂CH₂O), differentiating it from ’s N-methylhydrazine (δ3.31, N–CH₃) and ’s simpler benzothiazole derivatives .
  • The sulfamoyl group’s NH₂ protons (if present) would appear as broad singlets near δ5.5–6.0, similar to ’s hydrazine NH₂ (δ5.70) .

Hydrogen Bonding and Crystal Packing

The target compound’s crystal structure is expected to exhibit N–H⋯O and N–H⋯N hydrogen bonds, as seen in , where N–H⋯N interactions stabilize the benzothiazole-amide framework . Graph set analysis (as per ) would classify these interactions into motifs like $ R_2^2(8) $ or $ C(4) $, common in benzamide derivatives . In contrast, ’s compound forms O–H⋯O bonds due to its hydroxy-dimethylethyl group, highlighting how substituents dictate packing patterns .

Q & A

Q. What are the critical synthetic pathways and reaction conditions for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling of the benzamide moiety with the benzothiazole core under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF. Catalysts such as EDC/HOBt improve yields .
  • Cyclization : Formation of the dihydrobenzothiazole ring via reflux in THF (12–24 hours), monitored by TLC for intermediate stability .
  • Functionalization : Introduction of the sulfamoyl and 2-ethoxyethyl groups via nucleophilic substitution, requiring anhydrous conditions and bases like NaH . Key factors : Solvent polarity, temperature gradients, and stoichiometric ratios of reagents significantly impact purity (>95%) and yield (typically 60–75%) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Z-configuration via diagnostic peaks (e.g., imine proton at δ 8.2–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns (ACN/water gradient) assesses purity, with retention times compared to standards .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 465.54) and fragmentation patterns .
  • IR Spectroscopy : Identifies sulfamoyl (S=O stretch at 1340–1380 cm1^{-1}) and amide (C=O at 1640–1680 cm1^{-1}) groups .

Q. How do the functional groups influence reactivity and biological interactions?

  • Sulfamoyl Group (-SO2_2NH2_2) : Enhances hydrogen-bonding with enzymatic targets (e.g., carbonic anhydrase) and modulates solubility .
  • Benzothiazole Core : Aromatic π-system facilitates intercalation with DNA or protein pockets, common in anticancer agents .
  • 2-Ethoxyethyl Chain : Improves membrane permeability via lipophilic interactions, critical for CNS-targeting compounds .
  • Z-Configuration : Ensures spatial alignment of pharmacophores for target binding, verified by NOESY NMR .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding modes and selectivity?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like kinases or GPCRs. Focus on sulfamoyl H-bonding and benzothiazole π-stacking .
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability in binding pockets (e.g., EGFR kinase), highlighting residue-specific interactions (e.g., Lys721 and sulfamoyl) .
  • QSAR Studies : Correlate substituent effects (e.g., ethoxyethyl chain length) with IC50_{50} values from analogous benzothiazoles .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays : Re-evaluate IC50_{50} under uniform conditions (e.g., pH 7.4, 37°C) using cell lines (e.g., MCF-7 for anticancer activity) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfamoyl group) that may skew activity results .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(benzo[d]thiazol-2-yl) derivatives) to isolate substituent-specific effects .

Q. What methodologies optimize derivative design for enhanced efficacy and reduced toxicity?

  • SAR-Driven Modifications :
  • Replace 2-ethoxyethyl with PEGylated chains to improve solubility and reduce hepatic clearance .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to enhance metabolic stability .
    • Prodrug Approaches : Acetylate sulfamoyl to mitigate renal toxicity while maintaining target engagement .
    • In Silico Toxicity Screening : Use ADMET Predictor™ to prioritize derivatives with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) .

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